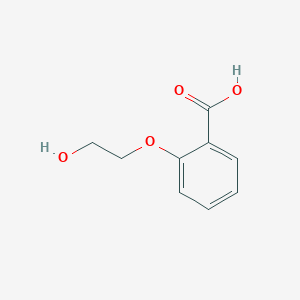

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

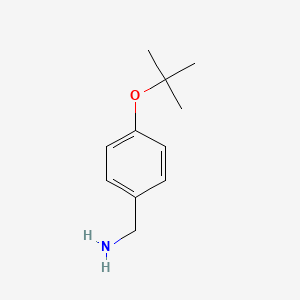

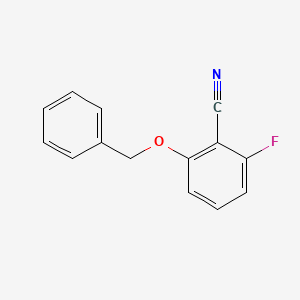

The compound "5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring structure. The presence of the 1,3-benzodioxol-5-yl group suggests aromatic properties and potential biological activity due to the dioxole moiety.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been reported in various studies. For instance, the synthesis of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole derivatives was achieved by treating benzylcyanide with nitric oxide in basic methanol, leading to the formation of a 5-iminium-sydnone N-oxide . Similarly, 5-benzylthio-1,3,4-oxadiazoles were synthesized from l-amino acids through a multi-step process involving sulfonyl derivatives, esters, hydrazides, and cyclization . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been elucidated using various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray analysis . Theoretical calculations have also been employed to understand the tautomeric forms and stability of these compounds . The molecular structure of "this compound" would likely exhibit similar characteristics, with the potential for tautomerism and a stable aromatic system due to the benzodioxole group.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives has been explored in various studies. For example, the 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole was found to form new derivatives, such as a Schiff base and a dimethylamino analogue, through reactions with salicylaldehyde and methyliodide, respectively . These findings suggest that "this compound" could also participate in similar chemical reactions, potentially leading to a variety of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as acid/base stability, have been noted in the literature . The compounds exhibit pronounced stability, which is an important characteristic for potential pharmaceutical applications. The presence of the benzodioxole moiety in "this compound" may further influence its physical and chemical properties, possibly enhancing its lipophilicity and metabolic stability.

科学的研究の応用

Thiazole Synthesis and Sugar Chemistry

Research has explored the synthesis of thiazoles using 1,3,4-oxadiazoles, including the application in sugar chemistry to provide corresponding derivatives. This process involves treating 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione to give thiazoles, which are then methylated. These compounds have shown better stabilized push-pull systems than their precursors, with structural confirmation via X-ray diffraction studies (Paepke et al., 2009).

Antimicrobial and Antioxidant Activities

A series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and evaluated for antimicrobial and antioxidant activities. Among these compounds, some exhibited promising antibacterial, antifungal, radical scavenging, and ferric ions (Fe3+) reducing activities (Saundane et al., 2013).

Anti-proliferative Activity

The synthesis of new 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives has been studied, with some compounds tested for antiproliferative activity in vitro. One compound in particular revealed cytotoxic activity against human tumor cell lines, with ID50 values within the range of international activity criteria for synthetic agents (Liszkiewicz et al., 2003).

Antibacterial Activities of Derivatives

Synthesized 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety have been evaluated for their antibacterial activities. The synthesis process involved various reactions, with the final compounds confirmed by elemental analyses and spectral data (Hui et al., 2002).

Antitubercular Agents

Research focused on synthesizing novel pyrrole derivatives as antitubercular agents, including various 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives. These compounds were evaluated for in vitro antitubercular activity, with results indicating moderate to good activity against Mycobacterium tuberculosis (Joshi et al., 2015).

Corrosion Inhibition Properties

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid were studied. These derivatives, including thiol variants, displayed protective behavior against corrosion, confirmed by various physical and computational methods (Ammal et al., 2018).

Synthesis of Amino-Oxadiazoles

A study outlined two new syntheses of 5-amino-1,2,4-oxadiazoles. These syntheses involved reactions of guanidine on benzhydroxamyl chloride and allowed primary or secondary amines, hydrazine, or guanidine to react with 5-trichloromethyloxadiazoles (Eloy & Lenaers, 1966).

Cytotoxic Agents and Anticancer Activity

N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized and evaluated for their anti-tumor potential against several cancer cell lines. Some compounds exhibited cytotoxic activity comparable or better than reference drugs against certain cell lines (Ramazani et al., 2014).

作用機序

Target of Action

Compounds with similar structures have been known to target proteins likeGlycogen synthase kinase-3 beta (GSK-3β) .

Biochemical Pathways

Compounds with similar structures have been known to regulate multiple signaling pathways such asAkt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Result of Action

Compounds with similar structures have been known to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

特性

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYBBDXAHGPAOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230830 |

Source

|

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80987-71-9 |

Source

|

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080987719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

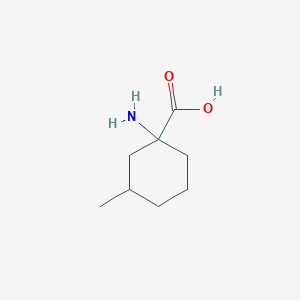

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)

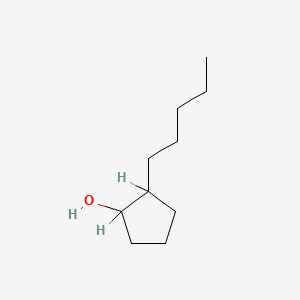

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)

![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)